Trichloro(chloromethyl)silane is a versatile chemical precursor and reagent used in various chemical syntheses and applications. Its unique reactivity and ability to form stable bonds with other elements make it a valuable compound in the field of organosilicon chemistry. The compound's utility spans from the synthesis of complex organosilicon compounds to applications in material science and catalysis.
In the field of material science, trichloro(chloromethyl)silane is used as a precursor for depositing silicon in photovoltaic applications. Its gas phase and surface kinetics are crucial for the chemical vapor deposition process, where it follows two main routes: the disilane mechanism and the radical pathway. These mechanisms are essential for the conversion of SiHCl3 into SiCl4, which is associated with the consumption of HCl and promotes the deposition of silicon4.
Trichloro(chloromethyl)silane also finds applications in organic synthesis. For instance, tris(trimethylsilyl)silane, a derivative of trichloro(chloromethyl)silane, acts as a radical-based reducing agent for various organic substrates, including halides and alkenes. It mediates the formation of carbon-carbon bonds via radicals, showcasing the versatility of trichloro(chloromethyl)silane derivatives in synthetic chemistry5.
In catalysis, trichloro(chloromethyl)silane reacts with rhodium complexes, leading to oxidative addition reactions. These complexes have been studied as catalysts for the hydrosilation of hex-1-ene, demonstrating the role of trichloro(chloromethyl)silane in facilitating catalytic processes6.
Trichloro(chloromethyl)silane is compared with other silicon precursors like dichlorosilane and trisilane for low-temperature silicon homo-epitaxy by reduced pressure chemical vapor deposition. Trisilane, in particular, allows for silicon growth at temperatures below 350°C due to a mechanism that enhances hydrogen desorption7.
The compound is also used in the one-pot in situ formation of trimethyl(trichloromethyl)silane, which is applied to the synthesis of 2,2,2-trichloromethylcarbinols. These intermediates have a multitude of uses, and the developed procedure avoids exposure to strongly basic conditions and the handling of difficult-to-manage intermediates8.
(Chloromethyl)trichlorosilane falls under the category of organosilicon compounds, which are widely used in various industrial applications due to their unique properties. This compound is particularly noted for its reactivity and ability to form stable bonds with siliceous surfaces, making it valuable in materials science and chemical synthesis .
The synthesis of (chloromethyl)trichlorosilane can be achieved through several methods, primarily involving chlorination reactions. A common approach is the chlorination of trimethylchlorosilane in the presence of chlorine gas. The reaction typically requires controlled conditions to favor the formation of (chloromethyl)trichlorosilane over other chlorinated by-products.
This method highlights the selective nature of chlorination in silicon chemistry, where different alkyl groups attached to silicon exhibit varying reactivity towards halogenation .
The molecular structure of (chloromethyl)trichlorosilane consists of a silicon atom bonded to four substituents: three chlorine atoms and one chloromethyl group (). This arrangement results in a tetrahedral geometry around the silicon atom, consistent with typical silane structures.
(Chloromethyl)trichlorosilane participates in several significant chemical reactions:
The mechanism of action for (chloromethyl)trichlorosilane primarily involves its reactivity as a coupling agent. Upon exposure to moisture or reactive substrates, it forms covalent bonds with hydroxyl groups present on surfaces such as glass or metal oxides:
(Chloromethyl)trichlorosilane exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 183.92 g/mol |
Boiling Point | 117-118 °C |
Density | 1.465 g/mL |
Flash Point | 69 °C |
Autoignition Temperature | 380 °C |
Viscosity at 25 °C | 0.5 cSt |
Refractive Index @ 20 °C | 1.4535 |
Heat of Vaporization | 157.8 kJ/mol |
These properties indicate that (chloromethyl)trichlorosilane is a volatile liquid with significant reactivity towards water and other nucleophiles .
(Chloromethyl)trichlorosilane has diverse applications across various fields due to its functional properties:
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